molecular formula C25H28N4O B5669122 2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane

2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane

Cat. No. B5669122
M. Wt: 400.5 g/mol
InChI Key: CTXYOGYSEOQXCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multi-step pathways starting from basic heterocyclic compounds or through reactions such as the double Michael addition. The synthesis methods vary, including spirocyclization of pyridine substrates and intramolecular reactions to form the spirocyclic structure. Key steps often involve reactions with barbituric acid or its derivatives under specific conditions to achieve the desired spiro framework (Islam et al., 2017), (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , is characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These analyses reveal the compound's unique spirocyclic structure, consisting of a diazaspiro framework fused with other heterocyclic motifs. Structural elucidation confirms the presence of characteristic functional groups and the spiro arrangement (Guillon et al., 2020).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, spirocyclization, and reactions with electrophiles leading to diverse modifications of the spiro framework. These reactions are pivotal in synthesizing novel compounds with potential biological activities. The reactivity is influenced by the presence of functional groups and the spirocyclic structure, enabling the introduction of different substituents (Cordes et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental studies. The diazaspiro[5.5]undecane derivatives' crystalline structure and stability are often investigated using X-ray diffraction, highlighting the compounds' solid-state characteristics. These properties are crucial for understanding the compound's behavior in different environments and its potential applicability in various fields (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of "2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane" and related compounds include reactivity towards various chemical agents, stability under different conditions, and potential for chemical modifications. The compound's reactivity is essential for its utility in chemical synthesis and potential pharmaceutical applications. Investigations into these properties are fundamental for developing new compounds with enhanced activities and functionalities (Aggarwal, Vij, & Khurana, 2014).

properties

IUPAC Name

(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-28-17-21(19-5-3-2-4-6-19)16-25(18-28)9-13-29(14-10-25)24(30)20-7-8-22-23(15-20)27-12-11-26-22/h2-8,11-12,15,21H,9-10,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXYOGYSEOQXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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